Hexandraside B Hexandraside B Hexandraside B is a natural product found in Vancouveria hexandra with data available.
Brand Name: Vulcanchem
CAS No.: 128988-54-5
VCID: VC21233361
InChI: InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-32(51)30(49)27(46)23(13-42)58-39)12-21(44)25-29(48)38(35(60-36(20)25)18-7-9-19(54-5)10-8-18)62-41-34(53)37(26(45)16(3)56-41)61-40-33(52)31(50)28(47)24(59-40)14-55-17(4)43/h6-10,12,16,23-24,26-28,30-34,37,39-42,44-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26-,27+,28-,30-,31-,32+,33+,34+,37+,39+,40-,41-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O
Molecular Formula: C41H52O21
Molecular Weight: 880.8 g/mol

Hexandraside B

CAS No.: 128988-54-5

Cat. No.: VC21233361

Molecular Formula: C41H52O21

Molecular Weight: 880.8 g/mol

* For research use only. Not for human or veterinary use.

Hexandraside B - 128988-54-5

Specification

CAS No. 128988-54-5
Molecular Formula C41H52O21
Molecular Weight 880.8 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-32(51)30(49)27(46)23(13-42)58-39)12-21(44)25-29(48)38(35(60-36(20)25)18-7-9-19(54-5)10-8-18)62-41-34(53)37(26(45)16(3)56-41)61-40-33(52)31(50)28(47)24(59-40)14-55-17(4)43/h6-10,12,16,23-24,26-28,30-34,37,39-42,44-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26-,27+,28-,30-,31-,32+,33+,34+,37+,39+,40-,41-/m0/s1
Standard InChI Key SCGIMZSPRPPEMA-AYTNJEMSSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)C)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O

Introduction

Chemical Identity and Structure

Molecular Characteristics

Hexandraside B (CAS No. 128988-54-5) is characterized by the molecular formula C41H52O21 and has a molecular weight of 880.8 g/mol . The compound possesses a complex structural arrangement typical of prenylated flavonol glycosides. Its full IUPAC name is [(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate . This elaborate name reflects the compound's multiple chiral centers and complex glycosylation pattern.

Structurally, Hexandraside B can be described as Anhydroicaritin 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside . The compound features an anhydroicaritin core (a prenylated flavonol aglycone) with three sugar moieties attached: a 6-O-acetylgalactosyl(1-3)rhamnoside unit at position 3 and a glucoside at position 7.

Structural Features and Classification

Hexandraside B belongs to the prenylated flavonol glycoside class of compounds. Its structure includes:

  • A flavonol skeleton with a characteristic 3-hydroxyflavone backbone

  • A 3-methylbut-2-enyl (prenyl) group at the C-8 position

  • A methoxy group at the 4′ position of the B-ring

  • A 6-O-acetylgalactosyl(1-3)rhamnoside moiety linked to the C-3 hydroxyl group

  • A glucoside unit attached at the C-7 position

Table 1: Physical and Chemical Properties of Hexandraside B

PropertyValue
Molecular FormulaC41H52O21
Molecular Weight880.8 g/mol
CAS Number128988-54-5
Standard InChIKeySCGIMZSPRPPEMA-AYTNJEMSSA-N
Physical StateSolid
StereochemistryMultiple defined stereocenters
Creation Date in PubChem2005-08-08
Last Modified2025-04-05

Natural Sources and Occurrence

Botanical Distribution

Hexandraside B has been primarily reported in two genera of the Berberidaceae family:

  • Vancouveria: Specifically documented in Vancouveria hexandra, where it was first identified .

  • Epimedium: Found in various species of this genus, which are widely used in traditional Chinese medicine.

These plants are perennial herbs distributed across regions of Asia, North America, and Europe. The compound's presence across related genera highlights evolutionary conservation of certain biosynthetic pathways within the Berberidaceae family.

Traditional Medicinal Context

Plants containing Hexandraside B, particularly Epimedium species, have a long history of use in traditional Chinese medicine, where they are known as "Yinyanghuo" or "Horny Goat Weed" . These plants have been used for various medicinal purposes, including:

  • As tonics for strengthening bones and muscles

  • For treating kidney and liver ailments

  • For improving sexual function

  • As general health-promoting agents

The flavonoid constituents, including Hexandraside B, are considered important contributors to the pharmacological effects of these plants, although specific activities of individual compounds are still being elucidated.

Isolation and Analysis Methods

Extraction Techniques

The isolation of Hexandraside B from plant material requires sophisticated extraction methods due to its complex structure and the presence of numerous related compounds. Pressurized liquid extraction (PLE) has been established as an effective technique for obtaining Hexandraside B and related flavonoids from Epimedium species .

The PLE method offers several advantages over conventional extraction techniques, including:

  • Reduced extraction time

  • Lower solvent consumption

  • Improved extraction efficiency

  • Better reproducibility

This technique has been successfully applied for the simultaneous extraction of 15 flavonoids, including Hexandraside B, from different Epimedium species .

Analytical Methods

High-performance liquid chromatography (HPLC) with diode-array detection represents the primary analytical method for the identification and quantification of Hexandraside B in plant extracts. In a comprehensive study by Chen et al., a validated HPLC method was developed for the simultaneous determination of 15 flavonoids, including Hexandraside B, from Epimedium species .

The analytical parameters include:

  • Separation on a Zorbax SB-C18 analytical column (250 mm × 4.6 mm I.D., 5 μm)

  • Gradient elution with water and acetonitrile

  • Detection at 270 nm wavelength

  • Good linearity (r² > 0.9997) within test ranges

  • Low detection limits (LOD < 1.31 ng on column)

  • Excellent reproducibility (RSD < 3.8% for intra- and inter-day analysis)

  • Good recovery rates (90.5-106.8%)

Table 2: Analytical Methods for Identification and Quantification of Hexandraside B

MethodParametersPerformance CharacteristicsApplications
HPLC-DADColumn: Zorbax SB-C18 (250×4.6 mm, 5 μm)
Mobile phase: Water-acetonitrile gradient
Detection: 270 nm
Linearity: r² > 0.9997
LOD: < 1.31 ng
LOQ: < 2.62 ng
RSD: < 3.8%
Recovery: 90.5-106.8%
Quantitative analysis in plant extracts
Quality control of herbal materials
LC-MSSimilar chromatographic conditions with
mass spectrometric detection
Enhanced specificity and
structural confirmation capabilities
Identification in complex matrices
Structural elucidation
PLE-HPLCOptimized temperature and pressure
conditions for extraction followed by HPLC
Efficient extraction and
reliable quantification
Comprehensive phytochemical profiling

Structural Relationships with Other Flavonoids

Comparison with Related Hexandrasides

Hexandraside B is part of a series of related compounds isolated from Vancouveria and Epimedium species. These related compounds include Hexandraside A, C, D, E, and F, each with distinct structural features but sharing a common prenylated flavonol core. Understanding the structural relationships between these compounds provides insights into their biosynthetic pathways and potential structure-activity relationships.

Table 3: Comparison of Hexandraside B with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesSource
Hexandraside AC39H50O20838.8 g/molAnhydroicaritin 3-galactosyl(1-3)rhamnoside-7-glucoside
Lacks the acetyl group on galactose
Vancouveria hexandra
Hexandraside BC41H52O21880.8 g/molAnhydroicaritin 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside
Contains acetyl group on galactose
Vancouveria hexandra
Hexandraside CC43H56O24956.9 g/molDes-O-methyl-anhydroicaritin 3-O-xylopyranosyl(1-2)-rhamnopyranoside-7-O-glucopyranosyl(1-2)-glucopyranoside
Different glycosylation pattern
Vancouveria hexandra
Hexandraside EC32H38O16679.2 g/mol (calculated)Simplified glycosylation pattern
Detected in HPLC/TOFMS analysis of Epimedium
Epimedium species

Research Applications and Significance

Chemotaxonomic Significance

Hexandraside B and related flavonoid glycosides serve as important chemotaxonomic markers for the Berberidaceae family, particularly for the genera Epimedium and Vancouveria. The distribution and relative abundance of these compounds provide valuable data for understanding evolutionary relationships within this plant family.

A pharmacophylogenetic study of the Berberidaceae has utilized chemical constituents, including flavonoids like Hexandraside B, to elucidate phylogenetic relationships within this plant family . Such studies demonstrate the value of these specialized metabolites as taxonomic markers.

Quality Control Applications

The presence and concentration of Hexandraside B, along with other flavonoids, can serve as quality markers for the authentication and standardization of herbal materials derived from Epimedium species. Hierarchical clustering analysis based on the characteristics of 15 investigated flavonoid peaks in HPLC profiles, including Hexandraside B, has been used to classify Epimedium samples into distinct chemotypes .

This application is particularly important for:

  • Authentication of herbal material

  • Quality control in herbal product manufacturing

  • Standardization of research materials

  • Regulatory compliance for botanical products

Analytical Challenges and Future Research Directions

Analytical Challenges

The analysis of Hexandraside B presents several challenges due to:

  • Structural complexity and the presence of multiple stereogenic centers

  • Co-occurrence with numerous structurally similar flavonoids in plant extracts

  • Potential for degradation during extraction and analysis procedures

  • Limited availability of authentic reference standards

These challenges necessitate the development of sophisticated analytical methods with high specificity and sensitivity for reliable identification and quantification.

Future Research Directions

Several promising research avenues for Hexandraside B include:

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